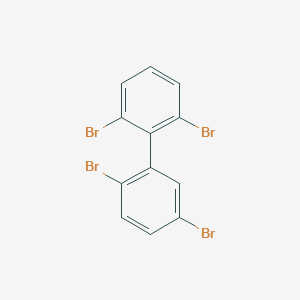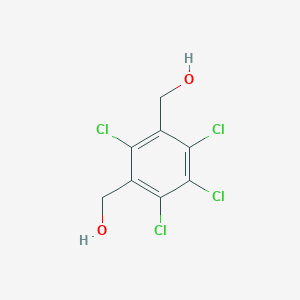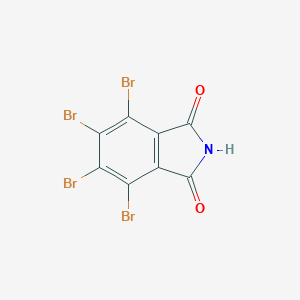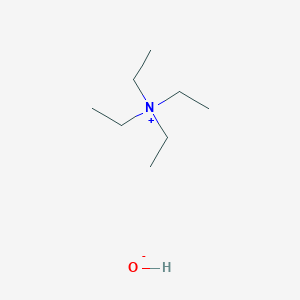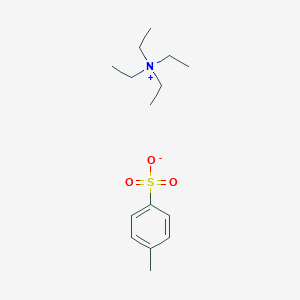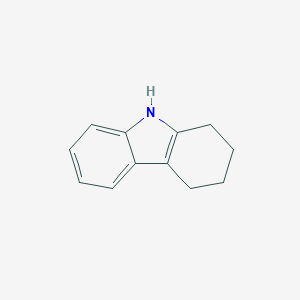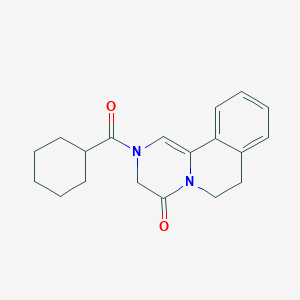
Didehidro praziquantel
Descripción general
Descripción
Didehydro praziquantel is a derivative of praziquantel, which is an anthelmintic medication used to treat parasitic worm infections .
Synthesis Analysis
The synthesis of praziquantel and its derivatives has been a subject of research. Several approaches aim at reducing the time and cost of production, the toxicity, and experimental harsh conditions . A study also described the preparation of praziquantel using a flow-chemistry method .Molecular Structure Analysis
The molecular structure of praziquantel and its derivatives has been studied using various techniques such as UV–vis spectroscopy, spectrofluorimetry, NMR spectroscopy, liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS), and molecular modeling . The molecular formula of Didehydro praziquantel is C19H22N2O2 .Chemical Reactions Analysis
The metabolism of praziquantel involves various chemical reactions. Studies have evaluated praziquantel metabolism, categorizing publications into pharmacokinetics, drug–drug interactions, pharmacogenetics, and metabolite analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of praziquantel have been studied extensively. The molecular weight of Didehydro praziquantel is 310.4 g/mol . Research has also focused on the solid state of praziquantel, including anhydrous crystalline polymorphs, amorphous forms, and multicomponent systems .Aplicaciones Científicas De Investigación
Tratamiento de la esquistosomiasis
“Didehidro praziquantel” se utiliza ampliamente para el tratamiento y el control de la esquistosomiasis . Ha mostrado alta eficacia contra varias especies de Schistosoma. Por ejemplo, una dosis de 40 mg/kg logró tasas de curación del 94.7% para S. japonicum, 77.1% para S. haematobium y 76.7% para S. mansoni .
Alta tasa de reducción de huevos
El fármaco ha demostrado una alta tasa de reducción de huevos (ERR), que es una medida crítica de su eficacia. La ERR media fue del 95% para S. japonicum, 94.1% para S. haematobium y 86.3% para S. mansoni .
Tolerabilidad en pacientes
La tolerabilidad de “this compound” se ha evaluado en numerosos estudios. En promedio, el 56.9% de los sujetos que recibieron praziquantel 40 mg/kg experimentaron un evento adverso. La incidencia de eventos adversos osciló entre el 2.3% para la urticaria y el 31.1% para el dolor abdominal .
Estudio de resistencia potencial
Dada la fuerte dependencia de “Didehydro praziquantel” para la administración masiva de medicamentos, ha habido una considerable investigación sobre el potencial de los parásitos para desarrollar resistencia al fármaco .
Metabolismo y farmacocinética del fármaco
Se han realizado estudios para comprender el metabolismo y la farmacocinética de “this compound”. Estos estudios han demostrado que la exposición variable al fármaco se asoció con alteraciones en la capacidad del hígado para metabolizarlo y se observaron interacciones fármaco-fármaco .
Influencia de la marca, la formulación y los alimentos coadministrados
La investigación ha indicado que la marca, la formulación y los alimentos coadministrados pueden influir en la eficacia de “this compound”. Por ejemplo, el estudio confirmó hallazgos previos de mayor actividad antiesquistosomática del enantiómero ®-PZQ cuando se administra solo en comparación con el racemato a la misma dosis, así como una eficacia mejorada cuando el fármaco se administra con alimentos .
Análisis de estado sólido
Se han logrado avances en el estado sólido del fármaco antihelmíntico praziquantel, centrándose en los polimorfos cristalinos anhidros, las formas amorfas y los sistemas multicomponente .
Futuras direcciones de investigación
La investigación actual ha puesto de manifiesto la necesidad de estudios más completos de la vía metabólica de “this compound” y estudios farmacogenéticos en humanos .
Mecanismo De Acción
Target of Action
Didehydro praziquantel, also known as 1,2-Deshydro Praziquantel, primarily targets the Schistosome calcium ion channels . These channels play a crucial role in the regulation of various physiological processes in the parasite, including muscle contraction and neurotransmission . Additionally, it has been suggested that praziquantel may interact with other schistosome molecules, such as myosin regulatory light chain, glutathione S-transferase, and transient receptor potential channels .
Mode of Action
It is hypothesized to activate atransient receptor potential melastatin ion channel (TRPMPZQ) in schistosomes . This activation is believed to occur through the engagement of a hydrophobic ligand binding pocket within the voltage sensor-like domain of the channel . The activation of these channels leads to an influx of calcium ions, causing paralysis in the worms .
Biochemical Pathways
Didehydro praziquantel’s action is believed to inhibit different biochemical pathways within the parasite, contributing to its death . The drug’s impact on the parasite’s metabolism leads to significant modifications in the concentrations of various metabolites involved in the metabolism of Taenia crassiceps cysticerci . These include oxaloacetate, citrate, pyruvate, alpha-ketoglutarate, malate, succinate, lactate, beta-hydroxybutyrate, fumarate, and propionate .
Pharmacokinetics
Didehydro praziquantel is rapidly absorbed (80%) following oral administration, with a Tmax of approximately 1−3 hours . When administered with food, the Cmax and AUC of praziquantel are higher relative to the fasting state, although the variability is also increased . Praziquantel should always be taken with food . It is rapidly and extensively metabolized, with a terminal elimination half-life of approximately 0.8−3 hours when administered with food .
Result of Action
The primary result of Didehydro praziquantel’s action is the death of the parasite. The drug causes a rapid contraction of adult schistosome worms and damage to the worm surface . This leads to the loss of the parasite’s ability to resist digestion by the mammalian host . It effectively kills trematodes and cestodes .
Action Environment
The effectiveness of Didehydro praziquantel can be influenced by environmental factors. This insensitivity is unclear, but it suggests that the drug’s action may be influenced by the specific environment within different species of parasites . Furthermore, the drug’s efficacy is improved when administered with food .
Direcciones Futuras
There is ongoing research into improving the delivery and efficacy of praziquantel. This includes the development of new drug delivery systems and the synthesis of praziquantel derivatives for a target-site directed screening . The Pediatric Praziquantel Consortium has started the process development of pure ®-praziquantel for human application .
Propiedades
IUPAC Name |
2-(cyclohexanecarbonyl)-6,7-dihydro-3H-pyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,12,15H,1-3,7-8,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZNCTHEBQFYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(=O)N3CCC4=CC=CC=C4C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125273-86-1 | |
| Record name | Didehydro praziquantel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125273861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIDEHYDRO PRAZIQUANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWR6DIS4IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




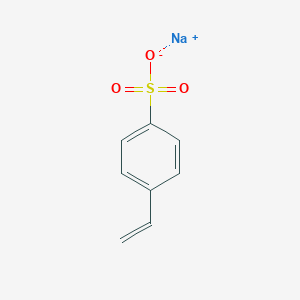
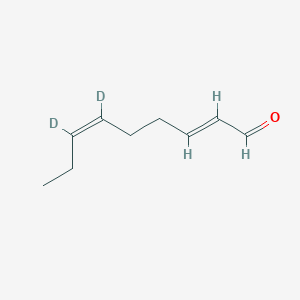
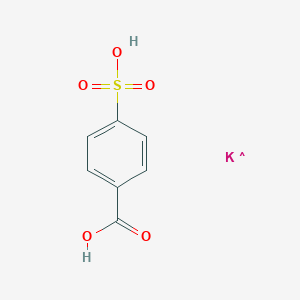
![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)

